molecular formula C6H7IO B1625203 3-IODOCYCLOHEX-2-ENONE CAS No. 56671-82-0

3-IODOCYCLOHEX-2-ENONE

Cat. No.: B1625203
CAS No.: 56671-82-0
M. Wt: 222.02 g/mol
InChI Key: MAKRQTKPKWXSRR-UHFFFAOYSA-N
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Description

3-IODOCYCLOHEX-2-ENONE is an organic compound with the molecular formula C6H7IO It is a derivative of 2-cyclohexen-1-one, where an iodine atom is substituted at the third position of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexen-1-one, 3-iodo- typically involves the iodination of 2-cyclohexen-1-one. One common method includes the reaction of 2-cyclohexen-1-one with iodine in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like diethyl ether. The process involves the slow addition of iodine to a solution of 2-cyclohexen-1-one, followed by stirring and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for 2-cyclohexen-1-one, 3-iodo- are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-IODOCYCLOHEX-2-ENONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 3-iodocyclohexanol.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as 3-iodocyclohexanone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as organometallic reagents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Various substituted cyclohexenones.

    Reduction: 3-Iodocyclohexanol.

    Oxidation: 3-Iodocyclohexanone.

Scientific Research Applications

3-IODOCYCLOHEX-2-ENONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclohexen-1-one, 3-iodo- involves its reactivity as an electrophile. The iodine atom enhances the electrophilic character of the compound, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: The parent compound without the iodine substitution.

    3-Bromo-2-cyclohexen-1-one: Similar structure with a bromine atom instead of iodine.

    3-Chloro-2-cyclohexen-1-one: Similar structure with a chlorine atom instead of iodine.

Uniqueness

3-IODOCYCLOHEX-2-ENONE is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and different electronegativity of iodine compared to bromine and chlorine result in variations in reaction mechanisms and product distributions.

Properties

IUPAC Name

3-iodocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKRQTKPKWXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473151
Record name 2-Cyclohexen-1-one, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-82-0
Record name 2-Cyclohexen-1-one, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-IODOCYCLOHEX-2-ENONE
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3-IODOCYCLOHEX-2-ENONE
Reactant of Route 4
3-IODOCYCLOHEX-2-ENONE
Reactant of Route 5
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Reactant of Route 6
3-IODOCYCLOHEX-2-ENONE

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